molecular formula C6H12ClNO4 B13385126 (2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Cat. No.: B13385126
M. Wt: 197.62 g/mol
InChI Key: NTWTYOQNGBVBFH-UHFFFAOYSA-N
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Description

(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 3077-51-8) is a chiral amino acid derivative and the hydrochloride salt of the methyl ester of L-glutamic acid. Its molecular formula is C₆H₁₂ClNO₄, with a molecular weight of 197.62 g/mol . The compound is structurally characterized by a methoxy group at the γ-position (C5) and a carboxylic acid group at the α-position (C2). Key identifiers include:

  • ChemSpider ID: 4953974
  • MDL Number: MFCD00272932
  • EINECS: 221-365-4 .

It is synthesized via esterification of L-glutamic acid with methanol in the presence of sulfuric acid . The compound serves as a critical intermediate in the production of acetylglutamine and other bioactive molecules . Storage recommendations include sealing in dry conditions at room temperature .

Properties

IUPAC Name

2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWTYOQNGBVBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Procedure (Example from Patent Literature)

A representative preparation method is described as follows:

Step Reagents/Conditions Description
1 Methanol (1000 mL) added to DL-glutamic acid Initial dissolution and esterification
2 Water (600 mL) and 1,4-dioxane (600 mL) added to 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride (150 g) at 25-30ºC Preparation of reaction medium
3 Cooling to 15-20ºC, slow addition of potassium carbonate solution pH adjustment and deprotonation
4 Cooling to 0-5ºC, slow addition of di-tert-butyl dicarbonate (198.7 g) Boc-protection of amino group
5 Stirring at 25-30ºC for 11 hours Completion of protection
6 Removal of solvent under vacuum below 45ºC Concentration of reaction mixture
7 Addition of ethyl acetate (300 mL), stirring, and phase separation Extraction
8 Addition of dichloromethane (750 mL) to aqueous layer, separation Further extraction
9 Addition of hydrochloride solution to aqueous layer, extraction with dichloromethane Formation of hydrochloride salt
10 Washing organic layer with water, solvent removal under vacuum below 45ºC Purification and isolation of product

This process yields the title compound with controlled stereochemistry and purity suitable for research applications.

Alternative Synthetic Approach via Boc Protection and Esterification

A multi-step synthetic scheme reported in peer-reviewed literature involves:

  • Boc Protection of Glutamic Acid Methyl Ester:

    • Starting from (S)-2-amino-5-methoxy-5-oxopentanoic acid methyl ester.
    • Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of sodium bicarbonate in dioxane/water at 0°C to room temperature.
    • Yield: 76% of Boc-protected intermediate.
  • Formation of tert-butyl Ester:

    • Using dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and tert-butanol in dichloromethane at 0°C.
    • Yield: 76%.
  • Hydrolysis and Further Functionalization:

    • Hydrolysis with lithium hydroxide in tetrahydrofuran (THF).
    • Conversion to Weinreb amide using isobutyl chloroformate and N,O-dimethylhydroxylamine hydrochloride.
    • Grignard addition (MeMgBr) at -78°C to introduce the methoxy group.
    • Subsequent treatment with ammonia and hydroxylamine-O-sulfonic acid, followed by methylation with iodine and triethylamine.
    • Final deprotection with HCl and Fmoc protection if needed.

This sequence provides a route to the desired amino acid derivative with high stereochemical fidelity and purity.

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent/Medium Temperature Purpose
Esterification Methanol - Ambient Formation of methyl ester
Boc Protection Di-tert-butyl dicarbonate, NaHCO3 Dioxane/water 0-30ºC Protect amino group
Esterification DCC, DMAP, tBuOH Dichloromethane 0ºC Formation of tert-butyl ester
Hydrolysis LiOH THF Ambient Hydrolysis of ester
Amide Formation Isobutyl chloroformate, N,O-dimethylhydroxylamine hydrochloride DCM 0ºC Formation of Weinreb amide
Grignard Addition Methylmagnesium bromide Toluene -78ºC Introduction of methoxy group
Deprotection HCl THF/HCl mixture Ambient Removal of protecting groups

Analytical and Purification Techniques

Research Discoveries and Process Improvements

  • The improved process reported in recent patents emphasizes mild conditions for Boc protection and solvent removal to maximize yield and purity while minimizing racemization.
  • Use of mixed solvent systems (water, 1,4-dioxane, methanol) facilitates solubility and reaction control.
  • Controlled temperature steps during addition of reagents prevent side reactions and degradation.
  • The formation of the hydrochloride salt enhances compound stability for storage and handling.
  • Analytical methods ensure stereochemical integrity and high purity critical for biological applications.

Chemical Reactions Analysis

Ester Hydrolysis

The γ-methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid:

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisHCl/H₂O, reflux(2S)-2-Amino-5-oxopentanedioic acid hydrochloride
Basic HydrolysisNaOH/H₂O, 80°C(2S)-2-Amino-5-oxopentanedioate sodium salt

This reaction is pivotal for converting the ester into a free carboxylic acid, enabling further functionalization .

Amino Group Reactivity

The protonated α-amino group participates in nucleophilic reactions, particularly in peptide bond formation:

Reaction TypeReagents/ConditionsProducts
AcylationAcetic anhydride, pyridineN-Acetyl derivative
AlkylationMethyl iodide, baseN-Methylated product
Peptide CouplingDCC/HOBt, amine substratesDipeptides or polypeptides

The hydrochloride salt stabilizes the amino group, requiring deprotonation (e.g., via triethylamine) for reactivity in coupling reactions .

Carboxylic Acid Reactivity

The α-carboxylic acid engages in esterification and amidation:

Reaction TypeReagents/ConditionsProducts
EsterificationMethanol, H₂SO₄Methyl ester derivative
AmidationThionyl chloride, aminesAmide derivatives

These reactions are utilized to modify solubility or introduce targeting moieties in drug design .

Reduction Reactions

The ester carbonyl group can be selectively reduced:

Reaction TypeReagents/ConditionsProducts
Borohydride ReductionNaBH₄, MeOHPrimary alcohol derivative
Lithium Aluminum Hydride ReductionLiAlH₄, THFDiol derivative

Reduction pathways are explored for synthesizing hydroxylated analogs with enhanced bioavailability.

Oxidation Reactions

Oxidation targets the methyl ester or adjacent carbon chains:

Reaction TypeReagents/ConditionsProducts
Permanganate OxidationKMnO₄, H₂SO₄Carboxylic acid derivatives
Chromium Trioxide OxidationCrO₃, acetoneKetone or carboxylate products

These reactions are critical for introducing electrophilic centers for further functionalization.

Substitution Reactions

The methoxy group undergoes nucleophilic substitution:

Reaction TypeReagents/ConditionsProducts
HalogenationPCl₅, refluxChloroester derivative
AminolysisAmmonia, ethanolAmide or urea derivatives

Substitution reactions diversify the compound’s utility in synthesizing heterocycles or prodrugs.

Decarboxylation

Under pyrolytic conditions, the α-carboxylic acid decarboxylates:

Reaction TypeReagents/ConditionsProducts
Thermal Decarboxylation200–250°C4-Amino-4-methoxybutanoic acid

This pathway is leveraged in synthesizing shorter-chain amino acids.

Salt Formation and Neutralization

The hydrochloride counterion can be exchanged:

Reaction TypeReagents/ConditionsProducts
NeutralizationNaOH, H₂OFree base form
Ion ExchangeK₂CO₃, methanolPotassium salt

Salt forms modulate solubility and crystallinity for pharmaceutical formulations .

Scientific Research Applications

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, also known as (2S)-2-amino-5-methoxy-5-oxopentanoic acid, is a chiral amino acid derivative that has gained attention for its diverse biological activities and applications in scientific research. It features a methoxy group and a keto group, contributing to its unique biochemical properties and potential therapeutic uses.

Scientific Research Applications

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is employed across various scientific disciplines.

Chemistry Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. It is also utilized in the synthesis of complex organic molecules.

Biology Studied for its role in metabolic pathways and enzyme interactions. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.

Medicine Investigated for potential therapeutic applications and as a precursor in drug synthesis. Its structural similarity to glutamic acid suggests it may interact with glutamate receptors, influencing neurotransmission and potentially impacting neurological functions. It is also explored for neuroprotection in glaucoma models.

Industry Used in the synthesis of specialized chemicals and pharmaceuticals.

(2S)-2-amino-5-methoxy-5-oxopentanoic acid exhibits a variety of biological activities:

  • Enzyme Inhibition It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Metabolic Pathway Interactions It plays a role in several metabolic pathways, acting as a substrate or modulator for enzymes involved in amino acid metabolism.
  • Peptide Synthesis It serves as a building block in peptide synthesis, which is integral in developing therapeutic agents and specialized compounds.
  • Neurotransmitter Activity Given its structural similarity to glutamic acid, it may interact with glutamate receptors, influencing neurotransmission and potentially impacting neurological functions.

Chemical Reactions

(2S)-2-amino-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions:

  • Oxidation Conversion of the methoxy group to a hydroxyl group using oxidizing agents.
  • Reduction Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.
  • Substitution Replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.

Case Studies

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Stability Notes
(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (3077-51-8) C₆H₁₂ClNO₄ 197.62 Methoxy ester, α-carboxylic acid Acetylglutamine synthesis Stable at room temperature (dry)
5-Aminolevulinic Acid Hydrochloride (106-60-5) C₅H₁₀ClNO₃ 167.59 4-Oxopentanoic acid, primary amine Photodynamic therapy, heme biosynthesis Sensitive to light and heat
(S)-2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride (N/A) C₅H₉F₃ClNO₂ 184.62 Trifluoromethyl group, α-carboxylic acid Medicinal chemistry (metabolic stability) Requires dynamic kinetic resolution
(2S)-2-Amino-5-(N-hydroxyamino)pentanoic acid hydrochloride (37552-52-6) C₅H₁₃ClN₂O₃ 184.62 N-hydroxyamino group Research applications Solubility in DMSO/water
5-Hydroxy-2-[(t-Boc)oxycarbonylamino]pentanoic acid (N/A) C₁₁H₂₁NO₆ 263.29 t-Boc-protected amine, hydroxy group Peptide synthesis Incompatible with strong oxidizers

Stability and Decomposition

  • Decomposition products for analogs include NOₓ, CO, and HCl under harsh conditions .

Biological Activity

(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, also known as (S)-2-amino-5-methoxy-5-oxopentanoic acid, is a chiral amino acid derivative with significant implications in biochemical research and potential therapeutic applications. This compound is characterized by its methoxy and oxo functional groups, which enhance its biological activity and interaction with various metabolic pathways.

  • Molecular Formula : C₆H₁₁NO₄
  • CAS Number : 1499-55-4

The structural features of (2S)-2-amino-5-methoxy-5-oxopentanoic acid allow it to participate in peptide synthesis and act as a substrate or inhibitor for enzymes involved in amino acid metabolism.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can modulate various biochemical pathways by acting as an inhibitor or activator, influencing enzyme activity and metabolic processes. The methoxy and oxo groups are crucial for its binding affinity and specificity towards molecular targets.

1. Enzyme Interactions

Research indicates that (2S)-2-amino-5-methoxy-5-oxopentanoic acid can affect enzyme kinetics, particularly those involved in amino acid metabolism. Its interactions can lead to altered metabolic pathways, which are essential in understanding its therapeutic potential.

2. Neurotransmission

This compound's parent compound, L-glutamic acid, is known for its role in the central nervous system as a neurotransmitter. Studies suggest that (2S)-2-amino-5-methoxy-5-oxopentanoic acid may exhibit similar properties, potentially influencing synaptic transmission and neuronal signaling .

3. Immune Response Modulation

In animal models, derivatives of this compound have shown promise in stimulating immune responses. For instance, conjugates of glycyrrhizic acid with methyl esters of L-amino acids have demonstrated enhanced immune activity in outbred mice, indicating potential applications in immunotherapy.

Case Studies

StudyFindings
Study on Neurotransmission Investigated the effects of (2S)-2-amino-5-methoxy-5-oxopentanoic acid on synaptic plasticity in rat hippocampal slices, suggesting modulation of glutamatergic signaling pathways.
Immune Response Research Demonstrated that derivatives of (2S)-2-amino-5-methoxy-5-oxopentanoic acid can enhance the primary immune response in mice models, indicating potential therapeutic applications in immunology.

1. Medicinal Chemistry

The compound is being explored as a precursor for drug development due to its unique structural properties that allow it to serve as a building block in peptide synthesis. Its potential therapeutic applications are under investigation for conditions related to neurotransmission and immune modulation.

2. Biochemical Studies

(2S)-2-amino-5-methoxy-5-oxopentanoic acid is utilized in studies examining metabolic pathways and enzyme interactions, contributing to the understanding of its biological roles and therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing high-purity (2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification of 5-amino-4-oxopentanoic acid followed by hydrochloride salt formation. Key steps include:

  • Methylation of the carboxylic acid group using methanol under acidic conditions.
  • Isolation of the intermediate ester via recrystallization or column chromatography.
  • Conversion to the hydrochloride salt using HCl gas or concentrated HCl in anhydrous solvents.
  • Purity verification via HPLC (≥98% purity) and structural confirmation by 1^1H/13^{13}C NMR, referencing deuterated analogs for spectral clarity .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 210–230 nm) to assess purity and monitor degradation products .
  • NMR : Employ 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 to confirm stereochemistry (e.g., (2S)-configuration) and ester/methoxy group positions .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ for C6_6H12_{12}ClNO4_4) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
  • Storage : Store in airtight, light-resistant containers at -20°C to minimize hydrolysis of the methoxy and ester groups .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How do biological matrices (e.g., plasma, urine) affect the stability of this compound, and what mitigation strategies are effective?

  • Methodological Answer :

  • Stability Assessment : Incubate the compound in plasma/urine at 37°C and analyze degradation kinetics via HPLC. Studies on similar hydrochlorides show ≤11% degradation in urine over 48 hours due to microbial activity (e.g., E. coli) .
  • Mitigation : Add bacteriostatic agents (e.g., sodium azide) to biological samples. For long-term storage, freeze at -80°C (vs. -20°C) to reduce degradation by >50% over six months .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Source of Contradictions : Variations may arise from solvent effects (e.g., D2_2O vs. DMSO-d6_6) or impurities from incomplete esterification.
  • Resolution :
  • Compare spectra with deuterated analogs (e.g., 5-Aminolevulinic acid-d2_2 HCl) to isolate solvent-induced shifts .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm stereochemical assignments .

Q. What experimental design considerations are critical for studying this compound’s interactions with enzymatic systems (e.g., aminolevulinate dehydratase)?

  • Methodological Answer :

  • Enzyme Kinetics : Use UV-Vis spectroscopy to monitor porphobilinogen formation at 405 nm. Pre-incubate the compound with stabilizing buffers (pH 7.4, 1 mM EDTA) to prevent auto-degradation .
  • Inhibitor Studies : Employ competitive inhibition assays with known inhibitors (e.g., succinylacetone) to validate specificity. Control for pH-dependent hydrolysis of the methoxy group .

Q. How can researchers optimize purification protocols to minimize hygroscopicity-related issues?

  • Methodological Answer :

  • Crystallization : Use mixed solvents (e.g., ethanol:diethyl ether, 1:3 v/v) to enhance crystal formation and reduce water absorption .
  • Lyophilization : Freeze-dry aqueous solutions under high vacuum (≤0.1 mbar) to obtain anhydrous hydrochloride salt .

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